2-[(tert-Butoxycarbonyl)amino]butanoic acid 2-[(tert-Butoxycarbonyl)amino]butanoic acid
Brand Name: Vulcanchem
CAS No.: 77284-64-1
VCID: VC7849081
InChI: InChI=1S/C9H17NO4/c1-5-6(7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)
SMILES: CCC(C(=O)O)NC(=O)OC(C)(C)C
Molecular Formula: C9H17NO4
Molecular Weight: 203.24 g/mol

2-[(tert-Butoxycarbonyl)amino]butanoic acid

CAS No.: 77284-64-1

Cat. No.: VC7849081

Molecular Formula: C9H17NO4

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

2-[(tert-Butoxycarbonyl)amino]butanoic acid - 77284-64-1

Specification

CAS No. 77284-64-1
Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Standard InChI InChI=1S/C9H17NO4/c1-5-6(7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)
Standard InChI Key PNFVIPIQXAIUAY-UHFFFAOYSA-N
SMILES CCC(C(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CCC(C(=O)O)NC(=O)OC(C)(C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a four-carbon butanoic acid backbone with a Boc-protected amine at the second carbon. The Boc group [(CH₃)₃COC(O)O–] acts as a temporary protective shield for the amine, preventing unwanted side reactions during synthesis . Stereochemical variations exist, with the (S)-enantiomer (Boc-L-2-aminobutyric acid) being particularly significant in chiral drug synthesis .

Physicochemical Characteristics

Key physical properties are summarized below:

PropertyValueSource
Molecular FormulaC₉H₁₇NO₄
Molar Mass203.24 g/mol
Melting Point60–62°C
Density1.101±0.06 g/cm³
pKa4.00±0.10
Boiling Point334.5±25.0°C (predicted)
SolubilityPartially soluble in polar solvents

The Boc group’s steric bulk reduces crystallinity compared to unprotected amino acids, enhancing solubility in organic solvents like dichloromethane . Acidic hydrolysis cleaves the Boc group, regenerating the free amine at pH < 4 .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The Boc protection is typically introduced via Schiff base formation. A two-step protocol involves:

  • Amination: Reacting 2-oxobutanoic acid with ammonium chloride and sodium cyanoborohydride to yield 2-aminobutanoic acid .

  • Boc Protection: Treating the amine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), catalyzed by 4-dimethylaminopyridine (DMAP) .

The reaction proceeds at 0–25°C, achieving yields >80% .

Industrial Manufacturing

Flow microreactor systems have replaced batch reactors for large-scale production, offering:

  • Enhanced Safety: Precise temperature control minimizes exothermic risks.

  • Higher Throughput: Continuous processing reduces downtime.

  • Sustainability: Solvent recycling lowers waste generation.

A representative industrial setup uses a packed-bed reactor with immobilized lipase catalysts, achieving 95% conversion in <30 minutes.

Applications in Pharmaceutical Chemistry

Peptide Synthesis

As a non-natural amino acid, this compound introduces steric hindrance into peptide chains, modulating:

  • Conformational Stability: Restricts backbone flexibility to favor α-helix formation .

  • Protease Resistance: Delays enzymatic degradation in drug candidates .

Prodrug Design

The Boc group serves as a prodrug linker, enabling controlled release in vivo. For example:

  • Anticancer Agents: Boc-protected amines in platinum(II) complexes improve solubility and reduce nephrotoxicity.

  • Antimicrobials: Hydrolysis in bacterial cytoplasm releases active amines, achieving MICs of 6.3 µg/mL against Staphylococcus aureus.

Biological Activity and Mechanisms

Antimicrobial Effects

Derivatives exhibit broad-spectrum activity:

OrganismMIC (µg/mL)Reference
Staphylococcus aureus6.3
Escherichia coli6.3
Candida albicans12.5

Mechanistically, the Boc group enhances membrane permeability, while the free amine disrupts cell wall synthesis post-deprotection.

Cytotoxicity Profiles

In vitro assays reveal moderate toxicity:

Cell LineLC₅₀ (µg/mL)Reference
HeLa (cervical cancer)450
HEK293 (kidney)>1000

Selective toxicity toward cancer cells suggests potential for targeted therapies.

Comparison with Structural Analogs

Boc-Protected Amino Acids

Compared to Boc-alanine and Boc-valine, this compound offers:

  • Greater Steric Bulk: Slows reaction kinetics in solid-phase peptide synthesis .

  • Improved Solubility: The butanoic acid backbone reduces aggregation in nonpolar media .

Non-Boc Alternatives

  • Fmoc Protection: Requires basic deprotection (piperidine), limiting compatibility with acid-sensitive substrates .

  • Cbz Protection: Hydrogenolysis risks complicate scale-up .

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